molecular formula C14H13NO2 B8150768 2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150768
M. Wt: 227.26 g/mol
InChI Key: DBZZZOFAVKJYTQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 2-position, a methyl group at the 3’-position, and a carboxamide group at the 4-position of the biphenyl structure. Biphenyl compounds are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-keto-3’-methyl-[1,1’-biphenyl]-4-carboxamide.

    Reduction: Formation of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group at the 3’-position.

    3’-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the hydroxyl group at the 2-position.

    2-Hydroxy-3’-methyl-[1,1’-biphenyl]: Lacks the carboxamide group at the 4-position.

Uniqueness

2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and carboxamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-4-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZZZOFAVKJYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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